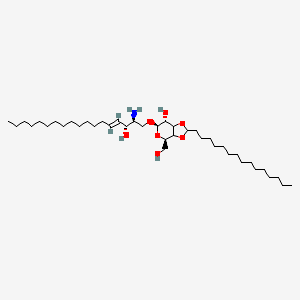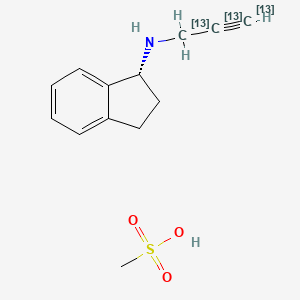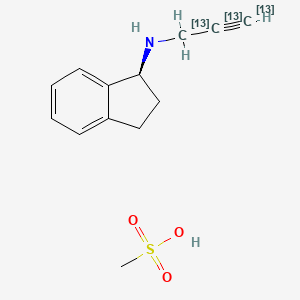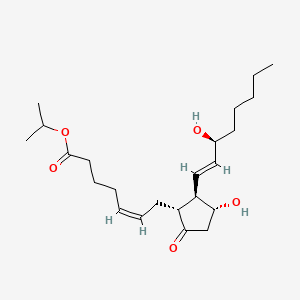
Clorhidrato de Oximetazolina Deshidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Oxymetazoline Hydrochloride is a synthetic compound derived from oxymetazoline, an imidazole derivative. It is a potent, direct-acting alpha-adrenergic agonist with affinity to both alpha-1 and alpha-2 adrenoceptors . This compound is primarily used as a vasoconstrictor to relieve nasal congestion and is available in various formulations, including nasal sprays and ophthalmic solutions .
Aplicaciones Científicas De Investigación
Dehydro Oxymetazoline Hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Dehydro Oxymetazoline Hydrochloride, also known as Oxymetazoline, is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These adrenoceptors are widely expressed in vascular beds, making them the primary targets of Oxymetazoline .
Mode of Action
Oxymetazoline works by stimulating these adrenergic receptors, causing vasoconstriction of dilated arterioles and reducing blood flow . In a radioligand competition study, Oxymetazoline displayed
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Oxymetazoline Hydrochloride involves the reaction of oxymetazoline with hydrogen chloride to form the hydrochloride salt . The process typically includes the following steps:
Starting Material: Oxymetazoline, which is synthesized from 2,6-dimethylphenol.
Reaction with Hydrogen Chloride: Oxymetazoline is reacted with an equimolar quantity of hydrogen chloride to form Dehydro Oxymetazoline Hydrochloride.
Industrial Production Methods
Industrial production of Dehydro Oxymetazoline Hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: The crude product is purified using recrystallization techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Oxymetazoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dehydro Oxymetazoline Hydrochloride, which can have different pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Oxymetazoline: The parent compound, used for similar applications but with different pharmacokinetic properties.
Xylometazoline: Another imidazole derivative with similar vasoconstrictive properties.
Naphazoline: A related compound used in nasal decongestants and eye drops.
Uniqueness
Dehydro Oxymetazoline Hydrochloride is unique due to its specific binding affinity to alpha-1A and alpha-2B adrenoceptors, which provides a more targeted vasoconstrictive effect compared to other similar compounds . This specificity makes it particularly effective in treating conditions like nasal congestion and blepharoptosis .
Propiedades
IUPAC Name |
6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h6-8,19H,9H2,1-5H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAYBLRUWGMAIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747459 |
Source


|
| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205035-03-6 |
Source


|
| Record name | 6-tert-Butyl-3-[(1H-imidazol-2-yl)methyl]-2,4-dimethylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

